3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione
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Overview
Description
3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione is a complex organic compound featuring a furofuran core with a phenanthrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione typically involves multi-step organic reactions. One common method includes the radical bromination of a precursor compound followed by a series of coupling reactions . The reaction conditions often involve the use of specific reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the furofuran core or the phenanthrene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methyl and phenanthrene positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and electronic components, due to its stability and electronic properties.
Mechanism of Action
The mechanism by which 3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Another furan-containing compound with applications in organic electronics.
2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles:
Uniqueness
3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione is unique due to its specific structural arrangement, which combines a furofuran core with a phenanthrene moiety. This combination imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry.
Biological Activity
3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione is a synthetic compound belonging to the class of furofuran derivatives. This compound has garnered attention due to its potential biological activities, which may include antitumor, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a furofuran core fused with phenanthrene. The presence of multiple aromatic rings contributes to its unique interactions within biological systems.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines. For instance, it has shown IC50 values in the micromolar range against breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent.
Table 1: Antitumor Activity of this compound
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. In animal models of inflammation, it significantly reduced markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Study: Anti-inflammatory Activity
In a study involving carrageenan-induced paw edema in rats, administration of this compound resulted in a dose-dependent reduction in paw swelling compared to control groups. The results were statistically significant (p < 0.05), indicating its potential as an anti-inflammatory agent.
Antimicrobial Properties
The antimicrobial activity of this compound has been assessed against various bacterial strains. Preliminary results indicate that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve the modulation of key signaling pathways involved in cell proliferation and inflammation. The compound's ability to interact with DNA and inhibit topoisomerase activity has also been proposed as a mechanism contributing to its antitumor effects.
Properties
CAS No. |
918413-56-6 |
---|---|
Molecular Formula |
C21H12O4 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
3-methyl-6-phenanthren-9-ylfuro[3,2-b]furan-2,5-dione |
InChI |
InChI=1S/C21H12O4/c1-11-18-19(25-20(11)22)17(21(23)24-18)16-10-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16/h2-10H,1H3 |
InChI Key |
CPACXIKXURVHPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C(=O)O2)C3=CC4=CC=CC=C4C5=CC=CC=C53)OC1=O |
Origin of Product |
United States |
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